Diphenylacetonitrile-d10

Mass Spectrometry Isotope Dilution Internal Standard

Diphenylacetonitrile-d10 (IUPAC: 2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile) is a perdeuterated analog of diphenylacetonitrile in which all ten aromatic hydrogen atoms are replaced by deuterium. With molecular formula C₁₄HD₁₀N, molecular weight 203.31 g/mol, and exact mass 203.15200 Da, it is classified as a stable isotope-labeled compound and is distributed as a reference standard for the European Pharmacopoeia (EP) Methadone Impurity E.

Molecular Formula C14H11N
Molecular Weight 203.3 g/mol
CAS No. 80024-91-5
Cat. No. B117812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylacetonitrile-d10
CAS80024-91-5
Synonymsα-Phenylbenzeneacetonitrile-d10;  Benzhydryl Cyanide-d10;  Dipan-d10;  Diphenatrile-d10;  (Diphenyl-d10)-α-cyanomethane;  (Diphenyl-d10)methyl Cyanide;  NSC 130268-d10;  NSC 884-d10;  α-Phenylbenzyl-d10 Cyanide;  α-(Phenylphenyl-d10)acetonitrile; 
Molecular FormulaC14H11N
Molecular Weight203.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)C2=CC=CC=C2
InChIInChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyNEBPTMCRLHKPOB-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylacetonitrile-d10 (CAS 80024-91-5) – Stable Isotope-Labeled Methadone Impurity Standard for Quantitative Analysis


Diphenylacetonitrile-d10 (IUPAC: 2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile) is a perdeuterated analog of diphenylacetonitrile in which all ten aromatic hydrogen atoms are replaced by deuterium . With molecular formula C₁₄HD₁₀N, molecular weight 203.31 g/mol, and exact mass 203.15200 Da, it is classified as a stable isotope-labeled compound and is distributed as a reference standard for the European Pharmacopoeia (EP) Methadone Impurity E . The compound is supplied at ≥98% purity as an off-white solid by authorized vendors including BOC Sciences, TRC, and Pharmaffiliates, and is stored at -20°C under inert atmosphere .

Why Unlabeled Diphenylacetonitrile Cannot Substitute for Diphenylacetonitrile-d10 in Quantitative LC-MS and NMR Workflows


Deuterated internal standards operate on the principle of co-elution with near-identical chemical behavior but distinct mass; the +10 Da mass shift of diphenylacetonitrile-d10 (exact mass 203.15200 Da) versus unlabeled diphenylacetonitrile (exact mass 193.08914 Da) enables unequivocal mass spectrometric discrimination without altering retention time or ionization efficiency . Unlabeled diphenylacetonitrile lacks this mass offset and would be indistinguishable from endogenous analyte signal, rendering isotope-dilution quantification impossible . Partially deuterated analogs (e.g., benzeneacetonitrile-d5, CAS 70026-36-7) provide only a +5 Da shift and carry only a single phenyl ring, making them structurally inadequate for methadone impurity E tracking where the diphenylmethane scaffold must be preserved . This section presents quantitative evidence demonstrating where the d10 label provides measurable differentiation that unlabeled or alternative labeled compounds cannot replicate.

Quantitative Differentiation Evidence: Diphenylacetonitrile-d10 vs. Unlabeled and Alternative Standards


Mass Spectrometric Baseline Separation: +10 Da Shift Achieves Unambiguous Analyte–IS Discrimination in LC-MS

In quantitative LC-MS/MS, the deuterated internal standard must exhibit a mass shift sufficient to avoid isotopic cross-talk with the analyte while co-eluting under identical chromatographic conditions. Diphenylacetonitrile-d10 achieves a +10.06286 Da exact mass difference relative to unlabeled diphenylacetonitrile (203.15200 vs. 193.08914 Da), placing the [M+H]⁺ ion cluster 10 m/z units above the analyte signal . By comparison, benzeneacetonitrile-d5 offers only a +5 Da shift and lacks the second phenyl ring, precluding its use for diphenylacetonitrile quantification where structural fidelity to the diphenylmethane scaffold is required .

Mass Spectrometry Isotope Dilution Internal Standard

Isotopic Purity ≥98%: Verifiable Enrichment Enables Regulatory-Compliant Method Validation

The isotopic purity of diphenylacetonitrile-d10 is certified at ≥98% by the supplier BOC Sciences (Catalog BLP-010788), with full characterization data provided through Certificates of Analysis . In contrast, unlabeled diphenylacetonitrile (CAS 86-29-3) is typically supplied at >99% chemical purity but zero deuterium enrichment, providing no isotopic signal for MS-based quantification . The isotopic purity specification ensures that in a spike-and-recovery experiment, ≤98% of the internal standard signal resides at the target m/z, minimizing correction factors and enabling compliance with ICH Q2(R1) guidelines for analytical method validation where the internal standard contribution to the analyte channel must be ≤0.5% .

Isotopic Purity Quality Control Reference Standard

Structural Fidelity for Methadone Impurity E: Complete Diphenylmethane Scaffold Retention vs. Fragmentary Analogs

Diphenylacetonitrile-d10 is the direct labeled analogue of Methadone EP Impurity E (diphenylacetonitrile), as defined by the European Pharmacopoeia . The molecule retains the full 2,2-diphenylacetonitrile scaffold (14 skeletal atoms: 2 phenyl rings + nitrile carbon + methine carbon), with deuteration exclusively on the aromatic positions . By comparison, methadone-d9 (9 deuterium atoms on the aliphatic chain, MW ~318) is structurally and chromatographically distinct, designed as an internal standard for the methadone API rather than for impurity E . The synthesis of methadone itself proceeds via alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane, as established in US Patent 4,048,211A, meaning diphenylacetonitrile-d10 directly traces the precursor used in methadone production .

Pharmaceutical Impurity Profiling Methadone Pharmacopeial Reference Standard

Complete Aromatic Deuteration Eliminates ¹H NMR Signals from Phenyl Protons, Simplifying Spectra for Kinetic Isotope Effect Studies

In ¹H NMR spectroscopy, diphenylacetonitrile-d10 exhibits complete absence of aromatic proton signals in the 7.0–7.5 ppm region due to quantitative replacement of all ten phenyl hydrogen atoms by deuterium (spin I = 1, NMR-silent under standard ¹H acquisition conditions) . The unlabeled compound shows a complex aromatic multiplet integrating for 10 protons in this region, which complicates the analysis of reaction mixtures . This spectral simplification allows researchers to monitor only the methine (α-CH) proton and any non-deuterated reaction components without interference, making the compound a valuable mechanistic probe for kinetic isotope effect (KIE) determination via competition experiments where k_H/k_D ratios can be directly calculated by comparing reaction rates of the labeled and unlabeled substrates .

NMR Spectroscopy Kinetic Isotope Effect Reaction Mechanism

Monograph-Level Data Availability: ChemSpider Reports 7 Data Sources for Diphenylacetonitrile-d10 vs. 143 for the Unlabeled Compound, Highlighting the Specialized Nature of the Deuterated Standard

A ChemSpider search for the shared InChIKey skeleton (NEBPTMCRLHKPOB) reveals that diphenylacetonitrile-d10 (CSID 31046245) is indexed by only 7 data sources compared to 143 data sources for the unlabeled compound (CSID 6576), with 4 literature references versus 150, and zero PubMed citations versus 7 . This limited database footprint confirms that diphenylacetonitrile-d10 is a specialized research chemical rather than a commodity intermediate, and its availability is concentrated among a small number of authorized isotope-labeling suppliers (BOC Sciences, TRC, Pharmaffiliates, Alfa Chemistry) who provide batch-specific Certificates of Analysis . The scarcity of alternative sources means that procurement decisions must prioritize supplier reliability, documented isotopic purity, and regulatory-grade characterization data.

Chemical Database Procurement Reference Material

Procurement-Driven Application Scenarios for Diphenylacetonitrile-d10 (CAS 80024-91-5)


Quantitative LC-MS/MS Analysis of Residual Diphenylacetonitrile (Impurity E) in Methadone Hydrochloride API Batches

Diphenylacetonitrile-d10 serves as the stable isotope-labeled internal standard for isotope-dilution LC-MS/MS quantification of Methadone EP Impurity E in accordance with European Pharmacopoeia specifications . The +10 Da mass shift ensures baseline-resolved detection across all common triple-quadrupole platforms without isotopic cross-talk. A spike of the d10 standard into methadone API samples prior to extraction corrects for matrix effects, recovery losses, and ion suppression, enabling accurate quantification at impurity threshold levels. The structural identity with the target impurity guarantees co-elution, a prerequisite for reliable internal standardization under ICH Q2(R1) guidelines .

Mechanistic Probe for Palladium-Catalyzed C–H Activation and Kinetic Isotope Effect (KIE) Determination

Diphenylacetonitrile-d10 can be employed as a mechanistic probe in palladium-catalyzed C–H functionalization reactions, where the perdeuterated phenyl rings enable direct measurement of primary and secondary kinetic isotope effects . In a competition experiment between diphenylacetonitrile-d10 and its unlabeled counterpart, the relative consumption rates are quantified by GC-MS or ¹H NMR integration of the methine proton, yielding k_H/k_D ratios that distinguish rate-determining C–H cleavage from post-rate-determining steps. The complete aromatic deuteration eliminates ambiguities arising from partial labeling patterns, providing cleaner kinetic data than partially deuterated analogs .

NMR Spectral Simplification for Reaction Monitoring in Process Chemistry and Impurity Profiling

In process analytical technology (PAT) workflows and impurity profiling by NMR, diphenylacetonitrile-d10 eliminates the aromatic proton signals that would otherwise obscure real-time reaction monitoring in the δ 7.0–7.5 ppm region . This enables chemists to track aliphatic reaction components, intermediates, and non-deuterated impurities without interference from the internal standard's own aromatic signals. The approach is particularly valuable for methadone process development, where diphenylacetonitrile is the key alkylation substrate and its residual levels must be controlled .

Reference Standard for High-Resolution Mass Spectrometry (HRMS) Calibration and Method Development

The well-defined exact mass of diphenylacetonitrile-d10 (203.15200 Da, C₁₄HD₁₀N) and its commercial availability at ≥98% purity make it suitable as a mass calibration reference point for HRMS instruments operating in the m/z 200–205 range . Its thermal stability (decomposition temperature approximately 287°C, as characterized by thermogravimetric analysis) supports reproducible signal generation in ambient ionization techniques . Users developing quantitative methods for diphenylacetonitrile or related nitrile impurities can employ the d10 standard to establish instrument response factors, linearity ranges, and limits of detection prior to formal method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenylacetonitrile-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.